molecular formula C16H14ClF2NO5S2 B115861 Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- CAS No. 141286-14-8

Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-

Cat. No.: B115861
CAS No.: 141286-14-8
M. Wt: 437.9 g/mol
InChI Key: FEYKNJZBWNIWJD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ON-579 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for ON-579 would likely involve scaling up these synthetic routes while ensuring the purity and quality of the final product through rigorous quality control measures.

Chemical Reactions Analysis

ON-579 undergoes various types of chemical reactions, including:

    Oxidation: ON-579 can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of ON-579 .

Scientific Research Applications

Mechanism of Action

ON-579 exerts its effects primarily through its action as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its inhibition can lead to reduced platelet aggregation and vasodilation. ON-579 binds to the thromboxane A2 receptor, preventing thromboxane A2 from exerting its effects. This mechanism is particularly useful in conditions like asthma and thromboembolism, where thromboxane A2 plays a significant role .

Comparison with Similar Compounds

ON-579 can be compared with other thromboxane A2 receptor antagonists, such as:

    Seratrodast: Another thromboxane A2 receptor antagonist used in the treatment of asthma.

    Ifetroban: A thromboxane A2 receptor antagonist with applications in cardiovascular diseases.

    Ramatroban: Used in the treatment of allergic rhinitis and asthma.

What sets ON-579 apart is its unique chemical structure, which includes fluorine atoms and a sulfonyl group, providing it with distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO5S2/c17-10-1-3-12(4-2-10)27(23,24)20-5-6-26-11-7-13(18)16(14(19)8-11)25-9-15(21)22/h1-4,7-8,20H,5-6,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYKNJZBWNIWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161657
Record name ON 579
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141286-14-8
Record name ON 579
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ON 579
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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